Mycosinol
Description
Mycosinol (C₁₃H₁₀O₃, molecular weight: 214.22) is a naturally occurring antifungal compound isolated from Coleostephus myconis . Its pharmacological activity is attributed to its ability to disrupt fungal cell membranes, though its exact mechanism remains under investigation.
Properties
CAS No. |
111768-19-5 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(2E)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-dien-9-ol |
InChI |
InChI=1S/C13H10O3/c1-2-3-4-5-6-11-7-9-13(16-11)12(14)8-10-15-13/h6-10,12,14H,1H3/b11-6+ |
InChI Key |
FZRGCIPZQGXDCM-IZZDOVSWSA-N |
SMILES |
CC#CC#CC=C1C=CC2(O1)C(C=CO2)O |
Isomeric SMILES |
CC#CC#C/C=C/1\C=CC2(O1)C(C=CO2)O |
Canonical SMILES |
CC#CC#CC=C1C=CC2(O1)C(C=CO2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Overview
The table below summarizes key characteristics:
| Compound | Molecular Formula | Molecular Weight | Source | Primary Activity | Key Structural Features |
|---|---|---|---|---|---|
| This compound | C₁₃H₁₀O₃ | 214.22 | Coleostephus myconis | Antifungal | Phenolic core, ketone group |
| Isoscopoletin | C₁₀H₈O₄ | 192.16 | Artemisia spp. | Antifungal, Antioxidant | Coumarin derivative, hydroxyl groups |
| Hennadiol | C₂₇H₄₂O₂ | 442.71 | Hedera helix | Anti-inflammatory | Triterpenoid, diol groups |
Antifungal Efficacy and Mechanisms
- This compound: Exhibits broad-spectrum antifungal activity by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. Its smaller molecular weight may enhance membrane permeability compared to larger terpenoids .
- Isoscopoletin : Functions via reactive oxygen species (ROS) generation in fungal cells, leading to oxidative stress. Its coumarin backbone allows π-π interactions with microbial enzymes, enhancing binding affinity .
- Its bulky triterpenoid structure may reduce cellular uptake efficiency compared to this compound .
Structural Advantages and Limitations
- This compound’s Simplicity: The compact structure (C₁₃) enables efficient synthesis and modification, whereas Hennadiol’s complexity (C₂₇) complicates industrial-scale production .
- However, this compound’s ketone group may confer higher stability under physiological conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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